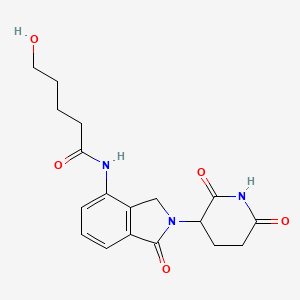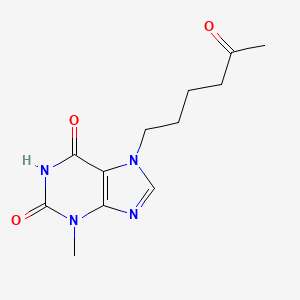
3-Methyl-7-(5-oxohexyl)-xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent mixture of water and methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted xanthines .
科学研究应用
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
作用机制
The compound exerts its effects through multiple mechanisms:
Inhibition of Phosphodiesterases: This leads to increased levels of cyclic AMP and cyclic GMP, resulting in vasodilation and anti-inflammatory effects.
Adenosine Receptor Antagonism: It acts as a weak antagonist of the adenosine A1 receptor, enhancing synaptic adenosine signaling.
Glial Modulation: The compound modulates glial cells, reducing the release of proinflammatory factors and enhancing glutamate clearance.
相似化合物的比较
Similar Compounds
Pentoxifylline: Another methylxanthine derivative used for intermittent claudication.
Theophylline: Commonly used for respiratory diseases like asthma.
Caffeine: Widely known stimulant with various physiological effects.
Uniqueness
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined neuroprotective, anti-inflammatory, and vasodilatory properties, making it a versatile compound in both research and therapeutic applications .
属性
分子式 |
C12H16N4O3 |
|---|---|
分子量 |
264.28 g/mol |
IUPAC 名称 |
3-methyl-7-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19) |
InChI 键 |
OXTJFLMERRCYFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


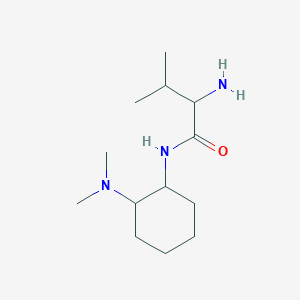
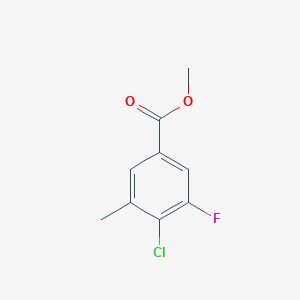
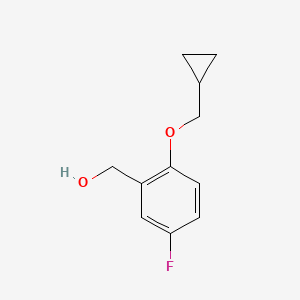

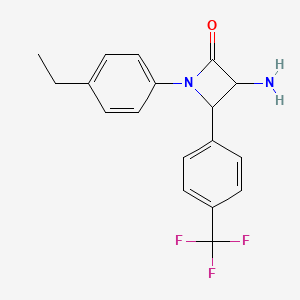
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14772215.png)
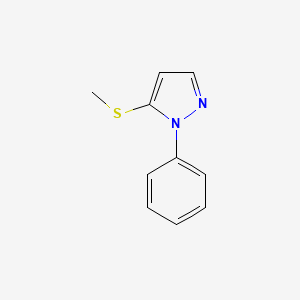
![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)
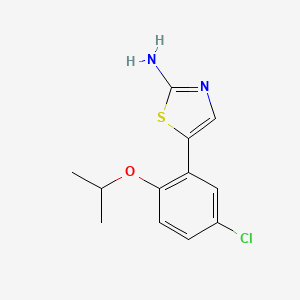
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)

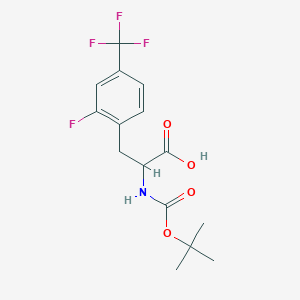
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)
